![molecular formula C9H5F3N2O2 B2894233 2-[4-Nitro-3-(trifluoromethyl)phenyl]acetonitrile CAS No. 176689-23-9](/img/structure/B2894233.png)

2-[4-Nitro-3-(trifluoromethyl)phenyl]acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

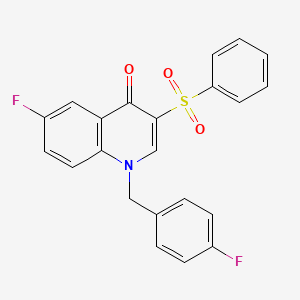

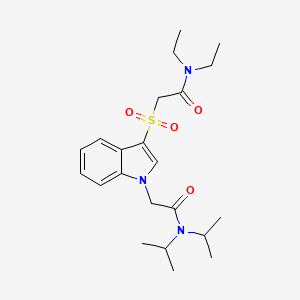

“2-[4-Nitro-3-(trifluoromethyl)phenyl]acetonitrile” is a chemical compound with the molecular formula C9H5F3N2O2 . It has a molecular weight of 230.15 .

Molecular Structure Analysis

The molecular structure of “2-[4-Nitro-3-(trifluoromethyl)phenyl]acetonitrile” can be represented by the InChI code: 1S/C9H5F3N2O2/c10-9(11,12)7-5-6(3-4-13)1-2-8(7)14(15)16/h1-2,5H,3H2 . This indicates the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) on the phenyl ring, and a nitrile group (-CN) attached to the acetyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[4-Nitro-3-(trifluoromethyl)phenyl]acetonitrile” are not fully detailed in the available resources. It has a molecular weight of 230.15 .科学的研究の応用

Nitric Oxide-Releasing Compounds Acetonitrile derivatives have been shown to react with nitric oxide in the presence of a strong base to yield compounds that can release nitric oxide and nitrous oxide upon aqueous hydrolysis. This behavior suggests potential applications in materials that can release therapeutic gases or in chemical synthesis where controlled release of nitric oxide is desired (Arnold et al., 2002).

Electrochemical Studies and Free Radical Generation The electrochemical behavior of nitrobenzene derivatives, including those similar to 2-[4-Nitro-3-(trifluoromethyl)phenyl]acetonitrile, has been extensively studied. These compounds can generate anion radicals and undergo hyperfine interactions, contributing to the understanding of electrochemical reduction processes and the behavior of free radicals in solution (Geske & Maki, 1960).

Proton Transfer Reactions Kinetic studies of proton transfer reactions involving derivatives of 2-[4-Nitro-3-(trifluoromethyl)phenyl]acetonitrile have provided insights into the strength and reactivity of these compounds in acetonitrile. Such studies are crucial for understanding the mechanisms of chemical reactions and designing more efficient catalytic processes (Minksztym & Jarczewski, 2004).

Surface Grafting and Material Modification Research has shown that nitrophenyl groups can be grafted onto carbon or metallic surfaces without electrochemical induction, using derivatives similar to 2-[4-Nitro-3-(trifluoromethyl)phenyl]acetonitrile. This spontaneous formation of a multilayer coating suggests applications in surface modification, sensor development, and protective coatings (Adenier et al., 2005).

Structural and Spectroscopic Analysis Studies on the IR spectra and structure of (4-nitrophenyl)acetonitrile and its carbanion have provided valuable information on the spectral and structural changes during molecule to carbanion conversion. Such analyses are essential for the design and synthesis of new chemical entities with desired properties (Binev et al., 2000).

Catalysis and Chemical Reactions The catalysis in ester aminolysis and the reactions of imidazole with nitro-substituted benzaldehydes in acetonitrile demonstrate the utility of 2-[4-Nitro-3-(trifluoromethyl)phenyl]acetonitrile derivatives in facilitating chemical transformations. These reactions are significant for developing new synthetic pathways and understanding reaction mechanisms (Neuvonen, 1988).

作用機序

Target of Action

Similar compounds have been shown to interact withsteroid hormone receptors , which are ligand-activated transcription factors that regulate eukaryotic gene expression and affect cellular proliferation and differentiation in target tissues .

Biochemical Pathways

Given its potential interaction with steroid hormone receptors, it may influence pathways related to gene expression, cellular proliferation, and differentiation .

Pharmacokinetics

A related compound, flutamide, undergoes extensive first-pass metabolism in the liver, producing several metabolites that are predominantly excreted in urine

Result of Action

Based on its potential interaction with steroid hormone receptors, it may influence gene expression, cellular proliferation, and differentiation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-[4-Nitro-3-(trifluoromethyl)phenyl]acetonitrile. For instance, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and light exposure. Additionally, the compound’s action could be influenced by the individual’s metabolic rate, liver function, and the presence of other drugs or substances .

特性

IUPAC Name |

2-[4-nitro-3-(trifluoromethyl)phenyl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)7-5-6(3-4-13)1-2-8(7)14(15)16/h1-2,5H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJDGCNCFIRUNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-Nitro-3-(trifluoromethyl)phenyl]acetonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetate](/img/structure/B2894151.png)

![(2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2894154.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2894155.png)

![N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B2894160.png)

![(2Z)-N-(2-chlorophenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2894161.png)

![3-Benzyl-3-azabicyclo[3.1.1]heptan-2-one](/img/structure/B2894163.png)

![N,N-dimethyl-3-phenyl-5-[(pyridin-3-yl)carbonyl]thiophen-2-amine](/img/structure/B2894166.png)

![2-{[6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2894170.png)